REACTION_CXSMILES
|
Cl.[CH3:2][S:3][C:4]1[CH:5]=[C:6]([CH:8]=[CH:9][CH:10]=1)N.N([O-])=O.[Na+].[I-:15].[K+]>O>[I:15][C:6]1[CH:5]=[C:4]([S:3][CH3:2])[CH:10]=[CH:9][CH:8]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CSC=1C=C(N)C=CC1
|
Name
|
|
Quantity
|
5.86 g
|
Type
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reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
13.57 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
with stirring, in a three-necked flask
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The mixture is warmed
|
Type
|
DISSOLUTION
|
Details
|
dissolution
|
Type
|
ADDITION
|
Details
|
are subsequently added slowly
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature between 5 and 8° C
|
Type
|
CUSTOM
|
Details
|
20 min
|
Duration
|
20 min
|
Type
|
ADDITION
|
Details
|
are added over a period of 10 min
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
the mixture is then stirred at room temperature for 15 h
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
The oil which forms is separated from the aqueous phase by decantation
|
Type
|
ADDITION
|
Details
|
an aqueous solution of sodium thiosulphate is then added to it
|
Type
|
CUSTOM
|
Details
|
The aqueous phase is decanted
|
Type
|
EXTRACTION
|
Details
|
the product is extracted with 100 ml of dichloromethane
|
Type
|
WASH
|
Details
|
The organic phase is washed with 100 ml of water
|
Type
|
CUSTOM
|
Details
|
separated off
|
Type
|
WASH
|
Details
|
The organic phase is washed with 2 times 100 ml of water
|
Type
|
CUSTOM
|
Details
|
separated off
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure (50 kPa) at 40° C
|
Type
|
CUSTOM
|
Details
|
The resulting product is purified by flash chromatography (eluent, cyclohexane) in order
|
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=C(C=CC1)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |